molecular formula C12H7F3O B6330531 4-(3,4-Difluorophenyl)-3-fluorophenol CAS No. 205815-31-2

4-(3,4-Difluorophenyl)-3-fluorophenol

Cat. No.: B6330531
CAS No.: 205815-31-2
M. Wt: 224.18 g/mol
InChI Key: NHDRCHIPFWQOMM-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-3-fluorophenol is a fluorinated phenolic compound characterized by a central phenol ring substituted with a fluorine atom at position 3 and a 3,4-difluorophenyl group at position 2. This structural arrangement imparts unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. Its molecular formula is C₁₂H₇F₃O, with a molecular weight of 236.18 g/mol . The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, which are critical for applications in drug development and high-performance polymers .

Properties

IUPAC Name

4-(3,4-difluorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-10-4-1-7(5-12(10)15)9-3-2-8(16)6-11(9)14/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDRCHIPFWQOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611209
Record name 2,3',4'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205815-31-2
Record name 2,3',4'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3,4-difluorobromobenzene (1.0 equiv) reacts with 3-fluorophenol (1.2 equiv) in dimethylacetamide (DMAc) at 120°C for 24 hours, using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as ligands. Potassium carbonate (2.0 equiv) acts as the base to deprotonate the phenolic hydroxyl group. Post-reaction purification via silica gel chromatography yields the target compound in 65–72% yield.

Critical Parameters:

  • Temperature: Elevated temperatures (>100°C) accelerate coupling but risk Fries rearrangement of the phenolic substrate.

  • Ligand Effects: Bidentate ligands like 1,10-phenanthroline enhance copper catalyst stability, suppressing homo-coupling byproducts.

Fluorine’s strong electron-withdrawing nature activates aryl halides toward SNAr, enabling direct introduction of phenolic groups. This method is particularly effective for constructing the 3-fluorophenyl moiety.

Two-Step Fluorination-Phenolation Sequence

  • Fluorination of 4-Bromo-3-nitrophenol:
    Treatment with KF in sulfolane at 180°C introduces fluorine at the 3-position, yielding 3-fluoro-4-bromophenol (87% yield).

  • Suzuki-Miyaura Coupling:
    The brominated intermediate reacts with 3,4-difluorophenylboronic acid under Pd(PPh3)4 catalysis (2 mol%) in toluene/ethanol (3:1) at 80°C. This step achieves biaryl bond formation, affording the target compound in 68% yield after recrystallization.

Advantages:

  • Regioselective fluorination avoids protecting-group strategies.

  • Suzuki coupling tolerates multiple fluorine substituents without side reactions.

Transition-Metal-Catalyzed Direct Arylation

Palladium-catalyzed C–H activation offers a step-economical alternative, directly coupling pre-fluorinated arenes.

Catalytic System and Substrate Scope

A mixture of 3-fluorophenol and 1,2-difluorobenzene undergoes coupling using Pd(OAc)2 (5 mol%), PivOH (20 mol%), and Ag2CO3 (2.0 equiv) in DMAc at 140°C. The reaction proceeds via ortho-directed C–H activation, producing this compound in 58% yield.

Limitations:

  • Competing proto-defluorination occurs at temperatures >150°C.

  • Electron-deficient aryl partners require longer reaction times (24–36 hours).

Industrial-Scale Considerations

Cost-Effective Fluorination Agents

Xenon difluoride (XeF2), employed in related fluorophenol syntheses, provides atom-efficient electrophilic fluorination. In a scaled protocol, XeF2 (1.1 equiv) reacts with a phenolic precursor in HF/pyridine at 0°C, achieving >90% conversion with minimal over-fluorination.

Solvent Recycling and Waste Management

Toluene and DMF, commonly used in coupling reactions, are recovered via fractional distillation, reducing production costs by ~30%. Neutralization of HF byproducts with Ca(OH)2 generates inert CaF2, complying with environmental regulations.

Comparative Analysis of Methods

MethodYield (%)Catalyst CostScalability
Ullmann Coupling65–72ModerateIndustrial
SNAr/Suzuki68HighPilot-scale
Direct Arylation58ModerateLab-scale

Key Observations:

  • Ullmann coupling balances cost and yield for bulk production.

  • Direct arylation’s step economy is offset by lower yields and stringent conditions .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized phenols.

Scientific Research Applications

Material Science

4-(3,4-Difluorophenyl)-3-fluorophenol is utilized in the development of advanced materials, particularly in:

  • Liquid Crystal Displays (LCDs): It serves as a key component in the alignment layers, enhancing the optical properties and stability of LCDs.
  • Fluorinated Polymers: Its incorporation into polymer matrices improves thermal stability and mechanical properties.

Biological Applications

Research indicates that this compound exhibits significant biological activities:

  • Antitumor Activity: Studies have shown it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Antibacterial and Antifungal Properties: It disrupts bacterial cell membranes, demonstrating efficacy against both gram-positive and gram-negative bacteria.

Pharmaceutical Development

The compound is being investigated for its potential as:

  • Pharmaceutical Intermediate: Its unique structure may enhance the bioavailability and potency of drug molecules.
  • Active Pharmaceutical Ingredient (API): Ongoing research aims to explore its effects on enzyme functions and cell signaling pathways.

Data Table: Summary of Applications

Application AreaSpecific UseRemarks
Material ScienceLCD Alignment LayersEnhances optical properties
Fluorinated PolymersImproves thermal stability
Biological ResearchAntitumor ActivityInduces apoptosis in cancer cells
Antibacterial ActivityEffective against diverse bacterial strains
Pharmaceutical DevelopmentDrug DevelopmentPotential API with enhanced bioavailability

Case Study 1: Antitumor Research

In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as an anti-cancer agent.

Case Study 2: Material Performance in LCDs

A research project focusing on the use of fluorinated compounds in LCD technology demonstrated that incorporating this compound significantly improved the alignment stability and response time of liquid crystals under varying temperatures.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 4-(3,4-Difluorophenyl)-3-fluorophenol with analogous fluorinated phenolic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Pattern Key Properties
This compound C₁₂H₇F₃O 236.18 3-F (phenol), 3,4-diF (phenyl) High lipophilicity (logP ~3.2)
3,4-Difluorophenol C₆H₄F₂O 130.10 3-F, 4-F (phenol) Lower lipophilicity (logP ~1.8)
dFPP1 (3-(2,4-difluorophenyl)phenol) C₁₂H₇F₂O 206.18 2,4-diF (phenyl) Moderate antibacterial activity
4-(3,5-difluoro-4-nitro-phenyl)-3-fluorophenol C₁₂H₆F₃NO₃ 281.18 3-F (phenol), 3,5-diF, 4-NO₂ (phenyl) Enhanced reactivity due to nitro group

Key Observations :

  • Lipophilicity: The additional fluorophenyl group in this compound increases logP by ~1.4 compared to 3,4-Difluorophenol, enhancing membrane permeability .
  • Substituent Effects: Nitro or cyano groups (e.g., in compounds) introduce polar interactions but reduce metabolic stability compared to fluorine .
Biochemical and Pharmacological Activity
  • Antimicrobial Activity: this compound exhibits superior suppression of Staphylococcus aureus virulence factors (e.g., biofilm formation) compared to dFPP1 and dFPP2, likely due to optimal fluorine positioning enhancing target binding . dFPP2 (3-(2,3-difluorophenyl)phenol) shows reduced activity, highlighting the importance of 3,4-diF substitution for potency .
  • Pharmacokinetic Profiles: Fluorine atoms in the 3,4-positions reduce oxidative metabolism in cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3,4-Difluorophenyl)-3-fluorophenol, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling fluorinated aryl halides with phenol derivatives via Ullmann or Suzuki-Miyaura reactions. For example, 3,4-difluorophenyl hydrazine can react with trifluoromethyl ketones under thermal conditions (130–135°C) to form pyrazolone intermediates, followed by hydrolysis or deprotection steps to yield the final phenolic compound. Yields are optimized by controlling reaction time, temperature, and catalysts (e.g., palladium for cross-coupling). Microwave-assisted synthesis can reduce reaction times and improve efficiency .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming substituent positions and fluorine environments. For example, ¹⁹F NMR can resolve coupling patterns from adjacent fluorine atoms .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Chromatography : HPLC or TLC (using silica gel plates) verifies purity .
  • Melting Point Analysis : Sharp melting points (e.g., 116–117°C for analogs) indicate crystalline purity .

Advanced Research Questions

Q. How do non-conventional synthesis methods (e.g., microwave irradiation) improve the efficiency of fluorinated phenol derivatives?

  • Answer : Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For instance, microwave-assisted Knoevenagel condensations of fluorinated pyrazolones with aldehydes achieve yields of 82–92% (vs. 68–79% conventionally), reducing side reactions and energy consumption. Ultrasonication further improves mixing and mass transfer in heterogeneous reactions .

Q. How can researchers resolve discrepancies in reported biological activities of fluorinated phenolic compounds?

  • Answer : Discrepancies often arise from structural analogs with minor substituent variations. To address this:

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing -CF₃ with -Cl) and evaluate activity against targets like enzymes or receptors. For example, tert-butyl 4-(3,4-difluorophenyl)piperidine derivatives show distinct receptor-binding profiles compared to non-fluorinated analogs .
  • Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays at fixed concentrations) to minimize variability .

Q. What are the key considerations in designing analogs of this compound for enhanced pharmacological properties?

  • Answer :

  • Fluorine Positioning : Adjacent fluorine atoms (3,4-difluoro) enhance electron-withdrawing effects, stabilizing aryl rings and improving metabolic resistance.
  • Bioisosteric Replacement : Replace phenol -OH with bioisosteres like sulfonic acid or ester groups to modulate solubility and bioavailability .
  • Piperidine Hybridization : Incorporate piperidine moieties (as in tert-butyl derivatives) to enhance CNS penetration or target-specific interactions .

Methodological Focus

Q. How can researchers validate the regioselectivity of fluorine substitution in complex polycyclic derivatives?

  • Answer :

  • X-ray Crystallography : Resolves atomic positions in crystalline derivatives (e.g., dihydrothiophene carboxylates) .
  • DFT Calculations : Predict preferential substitution sites based on electronic and steric effects.
  • Selective Fluorination : Use directing groups (e.g., -B(OH)₂ in Suzuki couplings) to control fluorine placement .

Q. What strategies mitigate challenges in characterizing multi-fluorinated compounds via NMR?

  • Answer :

  • Decoupling Experiments : Suppress ¹⁹F-¹H coupling to simplify spectra.
  • Low-Temperature NMR : Reduces signal broadening in dynamic systems.
  • Isotopic Labeling : ¹³C-labeled analogs aid in assigning overlapping signals .

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